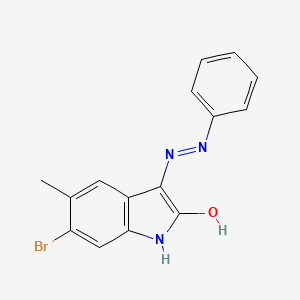
(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H12BrN3O and its molecular weight is 330.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a derivative of indole and has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom and a hydrazone linkage, which are critical to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity against various cancer cell lines. Notably, it has shown significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines.
- Cell Viability Assays :
- Mechanism of Action :
VEGFR Inhibition
The compound also acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which is crucial for tumor angiogenesis.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.503 | MCF-7 |
| Other derivatives | 0.728 | MCF-7 |
This inhibitory action on VEGFR suggests potential applications in treating tumors by limiting their blood supply .
Case Studies
Several studies have investigated the biological activities of related indole derivatives:
- Study on Indolin Derivatives : A series of derivatives based on the indolin scaffold were synthesized and tested for anticancer properties. Among them, compounds similar to (3Z)-6-bromo derivatives displayed promising activities against various cancer cell lines with good selectivity and low toxicity .
- Apoptosis Induction Studies : Research focusing on the apoptotic effects of these compounds demonstrated that they significantly increase the levels of pro-apoptotic markers while decreasing anti-apoptotic signals, further supporting their role in cancer therapy .
Properties
Molecular Formula |
C15H12BrN3O |
|---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
6-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H12BrN3O/c1-9-7-11-13(8-12(9)16)17-15(20)14(11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 |
InChI Key |
SIPJPDTZKJTWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















